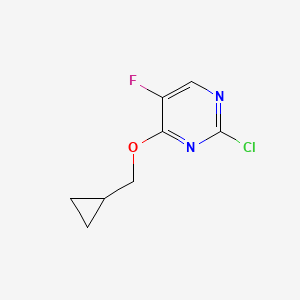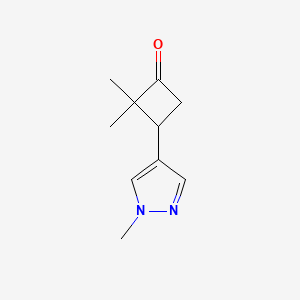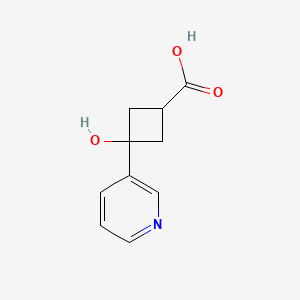
trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester
Overview
Description
“trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester” is a chemical compound with the empirical formula C11H17NO4 . It is used in scientific research and exhibits complex properties.
Molecular Structure Analysis
The molecular weight of “trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester” is 227.26 . The SMILES string representation of its structure isCC(C)(C)OC(=O)N[C@@H]1CC@@HC(O)=O . Physical And Chemical Properties Analysis
This compound has an optical activity of [α]20/D −48,5±2°, c = 1% in methanol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis of Enantiomerically Enriched Compounds
This compound is used in the synthesis of enantiomerically enriched trans-1,4-disubstituted 2-cyclopentene derivatives. These derivatives are valuable in creating pharmaceuticals that require high enantiomeric purity .
Intermediate for N-Myristoyltransferase Inhibitors
It serves as an intermediate in the synthesis of inhibitors for N-myristoyltransferase, an enzyme that plays a crucial role in the processing and functioning of proteins. Inhibiting this enzyme has potential therapeutic applications in treating cancer and viral infections .
CD38 Inhibitors
The compound is also instrumental in synthesizing CD38 inhibitors. CD38 is a multifunctional enzyme involved in calcium signaling and cell adhesion. Inhibitors targeting CD38 are being researched for their potential in treating multiple myeloma and other hematological malignancies .
Palladium-Catalyzed Reactions
In the realm of organic synthesis, this compound can be utilized in palladium-catalyzed reactions, such as hydrocarboxylation, to produce cyclopentanecarboxylic acid derivatives. These derivatives are important for synthesizing a variety of biologically active molecules .
Ring Contraction Synthesis
The compound can undergo base-induced ring contraction, which is a method used to synthesize smaller ring systems from larger ones. This is particularly useful in the preparation of cyclopentane derivatives from cyclohexane precursors .
Chemical Synthesis
As a chemical reagent, it may be used in various chemical synthesis processes to produce compounds with cyclopentene structures. These structures are common in natural products and pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDTKMTZPXEAZ-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Boc-amino-2-cyclopentene-1-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)


![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)




